5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide
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Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide involves several steps. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and reagents like phosphoryl chloride (POCl3) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve reagents like hydrazine hydrate or phenyl hydrazine.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial activity .
Comparison with Similar Compounds
Similar compounds to 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide include other pyrazole derivatives such as:
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Trifluoromethylated pyrazoles: These compounds exhibit different pharmacological properties and are used in various chemical reactions.
Pyrazole-based ligands: These are used in coordination chemistry and have applications in catalysis.
Properties
Molecular Formula |
C16H20ClN3O2 |
---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide |
InChI |
InChI=1S/C16H20ClN3O2/c17-12-9-18-20(10-12)11-14-7-8-15(22-14)16(21)19-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11H2,(H,19,21) |
InChI Key |
XPGDSYOHZKGIKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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